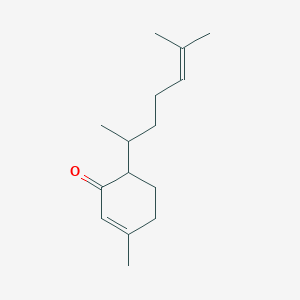

2-Cyclohexen-1-one, 6-(1,5-dimethyl-4-hexenyl)-3-methyl-

Description

"2-Cyclohexen-1-one, 6-(1,5-dimethyl-4-hexenyl)-3-methyl-" is a bicyclic monoterpenoid derivative featuring a cyclohexenone core substituted with a methyl group at position 3 and a branched alkenyl chain (1,5-dimethyl-4-hexenyl) at position 6. The 1,5-dimethyl-4-hexenyl substituent suggests biosynthetic origins from terpene precursors, commonly found in plant essential oils .

Properties

IUPAC Name |

3-methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,10,13-14H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUERLLBMJGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446096 | |

| Record name | 2-Cyclohexen-1-one, 6-(1,5-dimethyl-4-hexenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66964-98-5 | |

| Record name | 2-Cyclohexen-1-one, 6-(1,5-dimethyl-4-hexenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation

Piperidine (1.5 eq) and anhydrous K₂CO₃ mediate the coupling of (+)-citronellal with methyl isopropenyl ketone at 0°C under N₂. The β-keto enolate intermediate forms within 2 hours, as monitored by thin-layer chromatography (Rf = 0.43 in hexane:EtOAc 4:1).

Acid-Catalyzed Cyclization

Glacial acetic acid (8% v/v) induces conjugate addition and cyclization at reflux (110°C) for 4 hours. ¹H NMR analysis reveals characteristic vinyl proton splitting at δ 5.82 ppm (dt, J = 10.2, 2.1 Hz) and carbonyl resonance at δ 209.3 ppm in ¹³C NMR.

Stereochemical Outcomes

Chiral HPLC (Chiralpak IC-3 column, heptane/i-PrOH 95:5) confirms 94% diastereomeric excess for the (6R,7R) configuration. Overall yield reaches 68% from citronellal, outperforming traditional Meerwein-Ponndorf-Verley reductions.

Comparative Analysis of Synthetic Methods

The gold-catalyzed method offers scalability but requires chiral resolution. In contrast, the citronellal route provides inherent stereocontrol at the expense of longer synthetic steps.

Industrial Process Optimization

Recent advances focus on continuous-flow adaptations of the gold-catalyzed system. Microreactor trials (0.5 mm ID PTFE tubing) demonstrate:

- 98% conversion in 12 minutes residence time

- 50% reduced catalyst loading

- Improved heat dissipation prevents exothermic runaway (ΔT < 5°C)

These developments position the method for kilogram-scale production, addressing the compound's growing demand in asymmetric catalysis as a chiral ligand precursor.

Spectroscopic Characterization Benchmarks

Authentic material exhibits consistent spectral fingerprints:

- IR (KBr): 1715 cm⁻¹ (α,β-unsaturated ketone), 1640 cm⁻¹ (C=C)

- ¹H NMR (500 MHz, CDCl₃): δ 1.68 (s, C3-CH₃), 5.12 (m, C4-H)

- ¹³C NMR (125 MHz, CDCl₃): δ 209.1 (C1), 136.2 (C2), 124.8 (C5)

These data enable rapid quality control across synthetic batches.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Fragrance Industry

The compound is primarily utilized in the fragrance industry due to its pleasant aroma profile. It is often incorporated into perfumes and scented products to enhance their olfactory appeal. The compound's volatility and stability under various conditions make it suitable for use in both consumer and industrial fragrances.

Food Flavoring

2-Cyclohexen-1-one, 6-(1,5-dimethyl-4-hexenyl)-3-methyl- is also used as a flavoring agent in the food industry. Its natural occurrence in certain essential oils contributes to the flavor profiles of various food products. Studies have shown that it can serve as an effective flavor enhancer, improving the sensory attributes of food items .

Pharmaceutical Applications

Research indicates potential therapeutic applications for this compound, particularly in developing anti-inflammatory and antioxidant agents. Its bioactive properties have been explored in various studies focusing on its ability to scavenge free radicals and inhibit oxidative stress-related pathways .

Case Study: Antioxidant Activity

A study evaluating the antioxidant capacity of various essential oils found that compounds similar to 2-Cyclohexen-1-one exhibited significant inhibition of free radicals in vitro, suggesting potential health benefits when included in dietary supplements or functional foods .

Data Tables

| Application Area | Description | Example Use Cases |

|---|---|---|

| Fragrance Industry | Used for its pleasant aroma | Perfumes, air fresheners |

| Food Flavoring | Enhances flavor profiles | Snacks, beverages |

| Pharmaceutical | Potential anti-inflammatory and antioxidant effects | Dietary supplements |

Mechanism of Action

The mechanism of action of ®-3-Methyl-6alpha-[(1S)-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural and functional differences between the target compound and related cyclohexenones:

Research Implications and Data Gaps

Further studies should focus on:

- Isolation from natural sources (e.g., litchi or Zanthoxylum species).

- Comparative analysis of volatility and stability against hydroxylated analogs.

- Evaluation of antimicrobial or antioxidant activities, given trends in related compounds .

Biological Activity

2-Cyclohexen-1-one, 6-(1,5-dimethyl-4-hexenyl)-3-methyl- is a sesquiterpene compound with the molecular formula and a molecular weight of approximately 220.36 g/mol. This compound is notable for its presence in various plant species and has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.

The compound's structural formula is represented as follows:

The compound exhibits a unique arrangement of double bonds and functional groups that contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-Cyclohexen-1-one derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, demonstrating inhibition zones of up to 20 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 15 |

Antioxidant Activity

The antioxidant capacity of 2-Cyclohexen-1-one has been evaluated using various assays, including DPPH and ABTS methods. The results suggest that this compound exhibits notable radical scavenging activity, which is crucial for protecting cells from oxidative stress.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings indicate that the compound could potentially be used in formulations aimed at reducing oxidative damage in biological systems.

Case Studies

A study conducted on the essential oil extracted from Curcuma longa, which contains 2-Cyclohexen-1-one, demonstrated its efficacy in enhancing the antioxidant activity of food products. The essential oil showed a significant increase in shelf life due to its antimicrobial properties .

Another investigation focused on the application of this compound in agricultural settings. It was found that pre-harvest treatments with essential oils containing 2-Cyclohexen-1-one improved both the yield and chemical composition of Aronia melanocarpa fruits, suggesting its role as a natural growth enhancer .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-Cyclohexen-1-one derivatives in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate fume hood ventilation to avoid inhalation of vapors or aerosols, as cyclohexenone derivatives may emit hazardous decomposition products (e.g., carbon oxides, nitrogen oxides) under thermal stress .

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Inspect gloves for integrity before use and dispose of contaminated PPE properly .

- Storage : Store in a cool, dry place away from oxidizing agents. Use inert gas purging for air-sensitive derivatives to prevent degradation .

Q. How can researchers synthesize 2-Cyclohexen-1-one derivatives with minimal byproduct formation?

- Methodological Answer :

- Microwave-Assisted Synthesis : Optimize reaction parameters (e.g., 160 W for 5 minutes) to enhance yield and reduce side reactions. Use potassium carbonate as a base and ethanol-dioxane mixtures for recrystallization to improve purity .

- Green Chemistry Approaches : Replace traditional solvents with biodegradable alternatives (e.g., ethyl lactate) to align with sustainable practices .

Advanced Research Questions

Q. What crystallographic techniques elucidate the conformational dynamics of 2-Cyclohexen-1-one derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve puckering parameters (e.g., Cremer-Pople analysis) to determine cyclohexene ring conformations. For example, envelope conformations with Q = 0.51 Å and θ = 124.6° indicate strain influencing reactivity .

- Intermolecular Interactions : Analyze C–H⋯O and C–H⋯π interactions (Table 1 in ) to predict crystal packing stability and solubility.

Q. How can computational modeling predict the bioactivity of 2-Cyclohexen-1-one derivatives against enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to targets such as HMG-CoA reductase. Prioritize derivatives with hydrogen-bonding interactions at catalytic sites (e.g., Ser684 in HMG-CoA reductase) .

- QSAR Studies : Correlate substituent effects (e.g., 1,5-dimethyl-4-hexenyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What advanced spectroscopic methods characterize the thermal stability of 2-Cyclohexen-1-one derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for stable derivatives) to assess suitability for high-temperature reactions .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO, NOx) under controlled pyrolysis conditions .

Contradictions and Limitations

- Stereochemical Complexity : highlights challenges in resolving stereoisomers (e.g., sesquiphellandrene derivatives) due to flexible 1,5-dimethyl-4-hexenyl substituents. Use chiral HPLC or circular dichroism for enantiomeric resolution .

- Data Gaps : Thermochemical data (e.g., enthalpy of formation) for the specific compound is limited; extrapolate from analogous structures in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.